molecular formula C26H27NO5 B589755 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester CAS No. 135345-41-4

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester

Cat. No.: B589755
CAS No.: 135345-41-4
M. Wt: 433.504
InChI Key: DAZFYKGBHMONBD-UHFFFAOYSA-N
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Description

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester is a complex organic compound that features a benzyl ester, a benzyloxy group, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The tert-butyloxycarbonyl (Boc) group is a protective group used in organic synthesis, particularly in the synthesis of peptides and proteins . It protects the amino group, preventing it from unwanted reactions during synthesis . The benzyl ester group can be removed by hydrogenolysis .

Biochemical Pathways

The compound plays a role in the synthesis of peptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the compound’s action is the formation of dipeptides in satisfactory yields . The compound, with its protective groups, allows for selective reactions to occur, preventing unwanted side reactions and enhancing the efficiency of peptide synthesis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and the efficiency of peptide synthesis . Furthermore, the temperature can also influence the rate of the reactions involved in the synthesis .

Future Directions

Future research could explore the synthesis and potential applications of this compound. For example, it could be used as a building block in the synthesis of more complex molecules, or as a reagent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester typically involves multiple steps:

    Formation of the Benzyl Ester: The initial step involves the esterification of 2-hydroxy-5-aminobenzoic acid with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of the Benzyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Flow microreactor systems can be employed to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Benzyl bromide and potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(benzyloxy)-5-aminobenzoate: Lacks the Boc protection on the amino group.

    Benzyl 2-hydroxy-5-[(tert-butoxycarbonyl)amino]benzoate: Lacks the benzyloxy group.

    Benzyl 2-(benzyloxy)-5-nitrobenzoate: Contains a nitro group instead of the Boc-protected amino group.

Uniqueness

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide distinct reactivity and protection during synthetic transformations.

Properties

IUPAC Name

benzyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5/c1-26(2,3)32-25(29)27-21-14-15-23(30-17-19-10-6-4-7-11-19)22(16-21)24(28)31-18-20-12-8-5-9-13-20/h4-16H,17-18H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZFYKGBHMONBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706397
Record name Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135345-41-4
Record name Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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